molecular formula C11H10N4O3 B1249135 spongiacidin C

spongiacidin C

Cat. No.: B1249135
M. Wt: 246.22 g/mol
InChI Key: MOYLWFAZPQYOGQ-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spongiacidin C is a pyrrole alkaloid isolated from the marine sponge Stylissa massa. It was first identified as a selective inhibitor of ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme implicated in cancer progression through stabilization of oncoproteins like MDM2 and suppression of tumor suppressor p53 . Its IC50 for USP7 inhibition is 3.8 µM, making it one of the earliest natural compounds targeting this enzyme . Structurally, this compound features a pyrrole-hydantoin core (Figure 1), which is critical for its activity .

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

(5Z)-5-(8-oxo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-4-ylidene)imidazolidine-2,4-dione

InChI

InChI=1S/C11H10N4O3/c16-9-7-5(1-3-12-7)6(2-4-13-9)8-10(17)15-11(18)14-8/h1,3,12H,2,4H2,(H,13,16)(H2,14,15,17,18)/b8-6-

InChI Key

MOYLWFAZPQYOGQ-VURMDHGXSA-N

SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=O)N3)C=CN2

Isomeric SMILES

C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=O)N3)C=CN2

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=O)N3)C=CN2

Synonyms

spongiacidin C

Origin of Product

United States

Comparison with Similar Compounds

Hymenialdisine and Debromohymenialdisine

Hymenialdisine and its debrominated analog, co-isolated with spongiacidin C from Stylissa massa, share a pyrrole-imidazole scaffold but replace the hydantoin ring with an aminoimidazolinone moiety (Figure 1). This structural difference drastically reduces their USP7 inhibitory activity:

  • Hymenialdisine : Only 20% inhibition at 20 µM .
  • Debromohymenialdisine : Similar weak activity (<20% inhibition at 20 µM) .

The hydantoin ring in this compound is thus essential for binding to USP7, likely through hydrogen bonding or interactions with the catalytic cleft .

Other Pyrrole-Imidazole Alkaloids (PIAs)

This compound belongs to a broader class of PIAs, including latonduine and seco-spongiacidins. These compounds share biosynthetic pathways originating from the precursor oroidin but differ in cyclization patterns:

  • Latonduines : Feature a 5/7/6 tricyclic scaffold and lack USP7 activity .

Comparison with Other Natural USP7 Inhibitors

Sulawesins A–C

Isolated from the sponge Psammocinia sp., sulawesins A–C are furanosesquiterpene tetronic acids with a novel 5-(furan-3-yl)-4-hydroxycyclopent-2-enone skeleton (Figure 1). Their USP7 inhibitory activities (IC50 = 2.7–4.6 µM) are comparable to this compound, but their distinct structure suggests a different binding mode .

Vialinin A

From the mushroom Thelephora vialis, vialinin A inhibits USP5/IsoT (IC50 = 5.9 µM) rather than USP7, highlighting the target specificity of this compound among natural products .

Q & A

Basic Research Questions

Q. How is spongiacidin C isolated from marine sponges, and what methodological considerations are critical for ensuring purity?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques such as flash chromatography and HPLC. Critical considerations include:

  • Solvent selection : Polarity gradients to separate alkaloids from lipid contaminants .
  • Purity validation : NMR spectroscopy (e.g., 1H^1H, 13C^{13}C) and HPLC-MS to confirm homogeneity and rule out co-eluting impurities .
  • Biological source variability : Document sponge species (e.g., Stylissa massa), collection location, and seasonal variations to ensure reproducibility .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR spectroscopy : 2D experiments (COSY, HSQC, HMBC) to assign pyrrole alkaloid core and substituents .
  • Mass spectrometry : High-resolution ESI-MS to determine molecular formula (e.g., [M+H]+^+ ions) and fragmentation patterns .
  • X-ray crystallography : If crystallizable, resolves absolute configuration and stereochemistry .

Q. What baseline bioactivity assays are recommended for preliminary evaluation of this compound?

  • Methodological Answer : Start with target-agnostic screens:

  • Cytotoxicity assays : Use diverse cell lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assay) to assess broad activity .
  • Enzyme inhibition : High-throughput screening against USP7, leveraging fluorescence-based deubiquitinase assays .
  • Dose-response curves : Calculate IC50_{50} values with triplicate runs to minimize variability .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Address variability through:

  • Standardized assay conditions : Control cell passage number, serum concentration, and incubation time .
  • Comparative replication : Repeat prior studies using identical protocols (e.g., USP7 inhibition assays from Bioorg. Med. Chem. Lett.) .
  • Meta-analysis : Use tools like RevMan to statistically reconcile discrepancies across datasets, accounting for publication bias .

Q. What strategies optimize the synthetic pathway of this compound to improve yield and scalability?

  • Methodological Answer :

  • Retrosynthetic analysis : Fragment the pyrrole core into commercially available precursors (e.g., pyrrole-2-carboxylate derivatives) .
  • Catalytic optimization : Screen transition-metal catalysts (e.g., Pd/Cu) for key coupling steps .
  • In-line analytics : Implement LC-MS monitoring to identify bottlenecks in multi-step syntheses .

Q. How should researchers approach target identification for this compound beyond USP7 inhibition?

  • Methodological Answer : Employ multi-omics strategies:

  • Chemical proteomics : Use this compound-linked affinity matrices to pull down binding proteins from cell lysates .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries to pinpoint synthetic lethal interactions .

Q. What computational tools are effective for predicting this compound’s pharmacokinetics and toxicity?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETLab to assess solubility, bioavailability, and CYP450 interactions .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with off-target proteins .
  • Toxicity databases : Cross-reference with Tox21 and PubChem to flag structural alerts .

Methodological Considerations for Data Reporting

  • Reproducibility : Follow ACS Style Guide standards for detailing experimental protocols (e.g., solvent ratios, instrument parameters) .
  • Data contradictions : Use supplementary materials to publish negative results and raw datasets, enhancing transparency .
  • Literature review : Systematically search PubMed, Web of Science, and EMBASE using Boolean operators (e.g., "this compound" AND "USP7") to avoid citation bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
spongiacidin C
Reactant of Route 2
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